1H-Indene, 5-ethyl-2,3-dihydro-

Analytical Chemistry Gas Chromatography Method Validation

1H-Indene, 5-ethyl-2,3-dihydro- (CAS 52689-24-4), commonly known as 5-ethylindane, is a bicyclic hydrocarbon belonging to the indane family. Its structure features a benzene ring fused to a cyclopentane ring with an ethyl substituent at the 5-position.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 52689-24-4
Cat. No. B12792522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 5-ethyl-2,3-dihydro-
CAS52689-24-4
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CCC2)C=C1
InChIInChI=1S/C11H14/c1-2-9-6-7-10-4-3-5-11(10)8-9/h6-8H,2-5H2,1H3
InChIKeyIFKCGHPIWWIUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indene, 5-ethyl-2,3-dihydro- (CAS 52689-24-4): Essential Indane Scaffold for Medicinal Chemistry and Organic Synthesis


1H-Indene, 5-ethyl-2,3-dihydro- (CAS 52689-24-4), commonly known as 5-ethylindane, is a bicyclic hydrocarbon belonging to the indane family. Its structure features a benzene ring fused to a cyclopentane ring with an ethyl substituent at the 5-position. This rigid, fused-ring system imparts a unique combination of aromatic and aliphatic character, making it an attractive scaffold in medicinal chemistry and a valuable intermediate in organic synthesis [1]. The compound has a molecular weight of 146.23 g/mol, a calculated density of 0.966 g/cm³, and a calculated boiling point of 221.5°C at 760 mmHg .

Why 5-Ethyl-2,3-dihydro-1H-indene Cannot Be Replaced by Generic Indanes


Substitution of the 5-ethylindane core with other indane derivatives is not straightforward due to the profound impact of the ethyl group's position and the specific substitution pattern on biological activity and physicochemical properties. The indane scaffold is known for its sensitivity to substituent effects; for instance, the presence and location of an alkyl group can dramatically alter a molecule's interaction with biological targets, as demonstrated by the development of the long-acting β2-adrenoceptor agonist indacaterol, where symmetrical 5,6-diethyl substitution on the 2-aminoindan moiety was critical for achieving an optimal balance of potency, intrinsic efficacy, and duration of action [1]. Generic indane analogs, lacking this precise substitution, are unlikely to replicate the unique profile required for specific research or industrial applications, making 5-ethyl-2,3-dihydro-1H-indene a non-interchangeable starting material.

Quantitative Differentiation of 5-Ethyl-2,3-dihydro-1H-indene: Comparative Data for Scientific Procurement


Distinct GC Retention Index Facilitates Analytical Identification Among Alkylindanes

5-Ethylindane exhibits a characteristic Kovats retention index (RI) of 1206.07 on a non-polar Ultra-1 column under specific GC conditions. This value provides a quantitative benchmark for distinguishing it from other alkylindane isomers or analogs in complex mixtures [1]. This unique RI is essential for analytical method development and quality control, as it enables unambiguous identification and quantification of 5-ethylindane in the presence of structurally similar compounds.

Analytical Chemistry Gas Chromatography Method Validation

Computed Physicochemical Profile Enables Pre-Experimental Feasibility Assessment

The physicochemical profile of 5-ethylindane, including its calculated density and boiling point, provides a basis for assessing its suitability in various experimental or industrial processes. Its calculated density of 0.966 g/cm³ and boiling point of 221.5°C at 760 mmHg differentiate it from other alkylindanes, which will have different volatilities and densities based on their specific alkyl substitution.

Computational Chemistry Physical Organic Chemistry Process Chemistry

NIST-Registered Identity Provides Authoritative Traceability for Regulatory and Research Applications

5-Ethylindane is registered in the NIST Chemistry WebBook with a unique IUPAC Standard InChIKey (IFKCGHPIWWIUOG-UHFFFAOYSA-N) and a permanent link to its record [1]. This authoritative database entry provides an unambiguous, third-party-verified chemical identity that is crucial for regulatory submissions, patent applications, and ensuring reproducibility in scientific publications.

Analytical Standard Regulatory Compliance Quality Assurance

Key Application Scenarios for 5-Ethyl-2,3-dihydro-1H-indene: Aligning Evidence with Use Cases


Analytical Method Development and Validation

Laboratories developing GC or GC-MS methods for the analysis of complex hydrocarbon mixtures or reaction monitoring can utilize 5-ethyl-2,3-dihydro-1H-indene as a well-characterized standard. Its distinct Kovats retention index (RI = 1206.07 on Ultra-1) [1] and NIST-registered identity [2] provide a reliable, quantitative benchmark for method calibration, system suitability testing, and peak identification, ensuring accurate and reproducible analytical results that are essential for quality control and regulatory compliance.

Medicinal Chemistry and Drug Discovery Research

Medicinal chemists seeking to explore the indane scaffold for novel therapeutic agents can use 5-ethyl-2,3-dihydro-1H-indene as a key starting material or building block. Its specific substitution pattern is crucial, as evidenced by the development of indacaterol, where symmetrical 5,6-diethyl substitution on a 2-aminoindan core was essential for achieving the desired pharmacological profile [3]. This compound allows for systematic exploration of structure-activity relationships (SAR) around the 5-position, enabling the rational design of new analogs with potentially improved potency, selectivity, or duration of action.

Chemical Process Development and Scale-Up

Process chemists and chemical engineers can leverage the computed physicochemical properties of 5-ethyl-2,3-dihydro-1H-indene, such as its calculated density (0.966 g/cm³) and boiling point (221.5°C at 760 mmHg) , to inform the design and optimization of synthetic routes and purification processes. These data points are valuable for selecting appropriate solvents, designing distillation or extraction protocols, and anticipating material handling requirements during scale-up, thereby reducing experimental uncertainty and accelerating process development timelines.

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